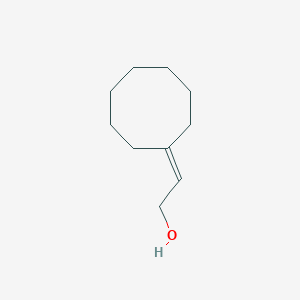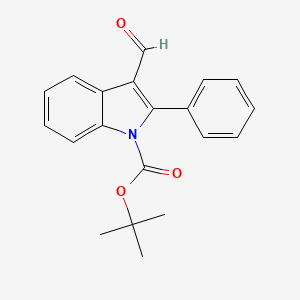
tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate typically involves several steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated compound. This intermediate is then converted to the N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced with sodium borohydride in methanol to obtain the corresponding alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Finally, the formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .
Chemical Reactions Analysis
tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride yields the corresponding alcohol .
Scientific Research Applications
tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate has several scientific research applications. In chemistry, it serves as a scaffold for the synthesis of biologically active natural products. In biology and medicine, indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. These compounds are also used in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as tert-butyl 2-phenyl-1H-indole-1-carboxylate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the formyl and tert-butyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
193810-67-2 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 3-formyl-2-phenylindole-1-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-17-12-8-7-11-15(17)16(13-22)18(21)14-9-5-4-6-10-14/h4-13H,1-3H3 |
InChI Key |
IXYDAAFQLPLAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


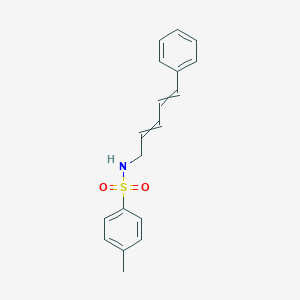
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
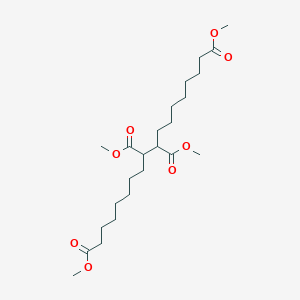
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
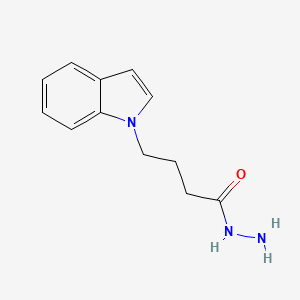
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
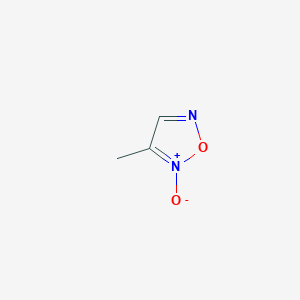
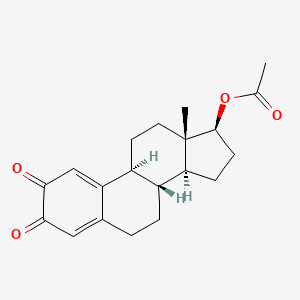
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
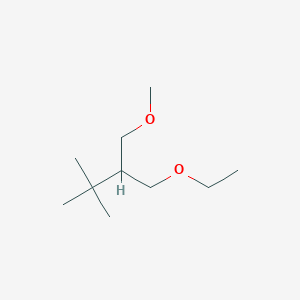
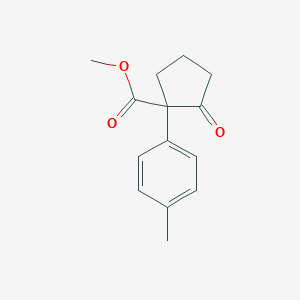
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
